Nucleoprotein (265-273)
Description
Properties
Molecular Formula |
C43H77N15O11 |
|---|---|
Molecular Weight |
980.17 |
sequence |
ILRGSVAHK |
source |
Influenza A virus |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Nucleoprotein (265-273) |
Origin of Product |
United States |
Ii. Molecular Characterization and Immunological Specificity of Nucleoprotein 265 273
Epitope Identification and Definition
The chemical compound Nucleoprotein (265-273) is a specific fragment of the influenza A virus nucleoprotein (NP). Its designation signifies that it consists of the amino acids from position 265 to 273 of the full NP sequence. nih.gov The precise amino acid sequence of this peptide is ILRGSVAHK . nih.govnih.govjpt.combiosynth.com This sequence represents a crucial epitope, which is a part of an antigen that is recognized by the immune system, specifically by cytotoxic T lymphocytes (CTLs). nih.govnih.gov The ILRGSVAHK peptide is classified as a T-cell epitope, meaning it is presented on the surface of virus-infected cells to be recognized by T cells. jpt.comresearchgate.net
The presentation of the Nucleoprotein (265-273) epitope to T cells is critically dependent on its binding to specific Major Histocompatibility Complex (MHC) class I molecules on the surface of infected cells. This peptide is specifically recognized in the context of the human leukocyte antigen (HLA) A3 (HLA-A3). nih.govgrafiati.comnih.gov The HLA-A3 allele is part of the HLA-A3 supertype, which also includes HLA-A11:01. The ILRGSVAHK peptide has been shown to bind to HLA-A3 molecules in vitro. grafiati.comnih.govtandfonline.com This specific interaction is a prerequisite for the recognition of the peptide/MHC complex by the T-cell receptors on CD8+ T cells, leading to the activation of a targeted cytotoxic response against the infected cells. nih.govresearchgate.net The HLA-A03:01 allele, which presents the NP (265-273) epitope, is expressed at high frequencies in the global population. nih.govnih.gov Consequently, this epitope is immunodominant in individuals who carry the HLA-A3 allele. nih.govasm.org
Genetic Conservation and Sequence Variability of Nucleoprotein (265-273)
The internal proteins of the influenza A virus, such as the nucleoprotein (NP), are more highly conserved than the surface glycoproteins like hemagglutinin (HA) and neuraminidase (NA). nih.gov The NP (265-273) epitope, in particular, demonstrates a remarkable degree of conservation across different influenza A virus strains and subtypes. nih.govnih.gov Studies have reported that the ILRGSVAHK sequence is 100% conserved among circulating influenza A virus strains, including avian H5N1 and H7N9 viruses. nih.govnih.govasm.org This high level of conservation is attributed to the functional and structural constraints on the nucleoprotein, which plays an essential role in viral replication and genome packaging. plos.orgasm.org This stability makes the NP (265-273) epitope a key target for the development of universal influenza vaccines, which aim to elicit broad, cross-protective immunity against diverse influenza A viruses. nih.govnih.gov
Table 1: Conservation of NP (265-273) Epitope Across Influenza A Subtypes
| Influenza A Subtype | Epitope Sequence (AA 265-273) | Conservation Status |
|---|---|---|
| H1N1 | ILRGSVAHK | Highly Conserved nih.gov |
| H3N2 | ILRGSVAHK | Highly Conserved nih.govnih.gov |
| H5N1 | ILRGSVAHK | Highly Conserved asm.org |
| H7N9 | ILRGSVAHK | Highly Conserved nih.gov |
Despite the high degree of conservation, some amino acid substitutions have been identified in influenza virus nucleoproteins. cdc.govnih.gov While the NP (265-273) epitope itself is highly stable, variations in other regions of the NP can occur. nih.gov Any amino acid change within a T-cell epitope can have significant immunological consequences. Substitutions can affect the peptide's ability to bind to the MHC molecule or alter the conformation of the peptide-MHC complex that is presented to the T-cell receptor. cdc.govplos.org For example, mutations at anchor residues, which are critical for binding to the MHC groove, can completely abrogate presentation and allow the virus to escape recognition by CTLs. nih.gov Even substitutions at non-anchor positions can affect T-cell receptor interaction, potentially leading to a diminished or altered immune response. plos.org
Sequence variations within CTL epitopes are a known mechanism of viral immune evasion. nih.gov If a variant of the NP (265-273) epitope were to emerge, it could potentially escape recognition by pre-existing memory T cells that were generated in response to a previous infection with a virus containing the original epitope. plos.org This loss of recognition would compromise cross-protective immunity, which is the ability of the immune system to respond to a new, drifted, or shifted influenza strain based on memory from a past infection. cdc.govplos.org Studies on other conserved influenza epitopes have shown that even single amino acid substitutions can significantly reduce or eliminate T-cell cross-reactivity. cdc.govplos.org This can lead to a decreased magnitude of the memory CD8+ T-cell response upon encountering a heterosubtypic virus, thereby reducing the effectiveness of the protective immunity. plos.org The high conservation of the NP (265-273) epitope suggests it is under strong functional constraints, making escape mutations less likely to become fixed in the population. nih.govnih.gov However, the potential for viral evolution underscores the importance of monitoring sequence variations in conserved T-cell epitopes for the development of effective, long-lasting universal influenza vaccines. mdpi.com
Iii. Antigen Processing and Presentation of Nucleoprotein 265 273
Intracellular Pathways of Nucleoprotein (265-273) Generation
The journey of the Nucleoprotein (265-273) epitope from a full-length viral protein to a presentable peptide involves complex cytosolic machinery. The primary pathway for generating peptides for MHC class I presentation is through the degradation of endogenously synthesized proteins. nih.gov
Endogenously synthesized viral proteins, such as the nucleoprotein, are targeted for degradation by the ubiquitin-proteasome system. nih.gov This pathway involves the tagging of proteins with ubiquitin, which marks them for degradation by the proteasome, a large multi-enzyme complex. nih.gov The proteasome cleaves these proteins into smaller peptide fragments. nih.govnih.gov
Research confirms that the presentation of the influenza nucleoprotein epitope NP265-273 is dependent on proteasome activity. nih.gov The peptides generated by the proteasome can be of the final correct length for MHC class I binding (typically 8-10 amino acids) or can be longer precursors that require further trimming by aminopeptidases in the cytosol or the endoplasmic reticulum (ER). nih.govbiorxiv.orgallergolyon.fr While proteasome inhibitors can block the presentation of many antigens, their effects can vary depending on the specific epitope, suggesting nuances in the processing of different viral determinants. nih.gov
A significant portion of peptides presented by MHC class I molecules are derived from Defective Ribosomal Products (DRiPs). researchgate.netpnas.org DRiPs are newly synthesized polypeptides that are rapidly degraded due to being prematurely terminated, misfolded, or otherwise defective. researchgate.netnih.gov This rapid turnover of DRiPs provides a major and immediate source of antigenic peptides, allowing for swift immune surveillance of newly translated viral proteins long before the mature, functional proteins would be naturally turned over. pnas.orgnih.govnih.gov
The DRiP hypothesis posits that these unstable, nascent proteins are preferentially channeled into the MHC class I presentation pathway. nih.govnih.gov Studies on influenza virus proteins have shown that the generation of antigenic peptides is tightly linked to the initiation of protein biosynthesis and requires active proteasomes, consistent with a DRiP-based origin. nih.govresearchgate.net This mechanism ensures that the immune system can detect a viral infection very early, as the presentation of viral epitopes occurs almost as soon as viral protein synthesis begins. nih.gov
| Component | Function | Relevance to NP (265-273) |
|---|---|---|
| Ubiquitin-Proteasome System | Degrades cytosolic proteins into peptide fragments. nih.gov | Essential for processing the full-length nucleoprotein to generate the epitope. nih.gov |
| Defective Ribosomal Products (DRiPs) | Rapidly degraded, newly synthesized proteins that are a major source of MHC class I peptides. researchgate.netnih.gov | Provide an immediate pool of nucleoprotein for processing and rapid presentation. nih.govnih.gov |
| Cytosolic Aminopeptidases | Trim N-terminally extended peptide precursors to the optimal length for MHC binding. nih.gov | May be involved in the final trimming of the NP (265-273) precursor peptide. |
Transporter Associated with Antigen Processing (TAP) Functionality
Once generated in the cytosol, peptide fragments are transported into the endoplasmic reticulum, where they can be loaded onto MHC class I molecules. This crucial transport step is mediated by the Transporter Associated with Antigen Processing (TAP). nih.govtaylorandfrancis.com
TAP is a heterodimeric protein complex, composed of TAP1 and TAP2 subunits, that belongs to the ATP-binding cassette (ABC) transporter family. taylorandfrancis.comphysiology.orgnih.gov It actively transports peptides from the cytosol across the ER membrane into the lumen. nih.gov The process is ATP-dependent, utilizing the energy from ATP hydrolysis to fuel translocation. taylorandfrancis.comnih.gov While peptide binding to the TAP complex can occur without ATP, the subsequent transport requires it. nih.gov TAP shows a preference for peptides that are 8-16 amino acids in length and often favors those with hydrophobic or basic residues at the C-terminus, although its specificity is broad. taylorandfrancis.com
Significant differences in antigen processing can exist between species. A notable finding concerns the presentation of the influenza Nucleoprotein (265-273) epitope. Studies have shown that mouse cells engineered to express the human MHC class I molecule HLA-A3 fail to present the NP265-273 epitope when it is derived from the full-length nucleoprotein. nih.gov However, these same mouse cells are capable of presenting the peptide if it is generated directly in the cytosol from a recombinant minigene. nih.gov
Crucially, this defect was not due to an inability of the mouse TAP transporter to handle the human-derived peptide. Even when human TAP1 and TAP2 were co-expressed in the mouse cells, presentation of the epitope from the full-length protein was not restored. nih.gov This research indicates that the difference between human and mouse cells in presenting this specific epitope lies not in the TAP transport step, but rather in the earlier cytosolic processing events—specifically, the proteasomal degradation of the nucleoprotein. nih.gov This highlights a species-specific polymorphism in the antigen processing machinery that directly impacts the repertoire of peptides presented to the immune system. nih.gov
MHC Class I Loading and Complex Assembly
Inside the ER, the assembly of a stable peptide-MHC class I complex is a highly regulated process orchestrated by a multi-component chaperone system known as the peptide-loading complex (PLC). nih.govnih.gov
The newly synthesized MHC class I heavy chain is stabilized by the chaperone calnexin. youtube.com After associating with β2-microglobulin, it is incorporated into the PLC. nih.govyoutube.com The PLC consists of the TAP transporter, tapasin, calreticulin, and the thiol oxidoreductase ERp57. nih.govnih.gov Tapasin acts as a critical bridge, physically linking the MHC class I molecule to the TAP transporter, which ensures that the peptide-receptive MHC molecule is in close proximity to the site of peptide entry into the ER. nih.govyoutube.com
Peptides transported by TAP are available for binding to the groove of the MHC class I molecule. The PLC facilitates the "editing" of peptides, favoring the binding of high-affinity peptides that can form a stable complex. youtube.com The binding of an optimal-fit peptide, such as Nucleoprotein (265-273) to its corresponding MHC allele, induces a conformational change that stabilizes the entire complex. youtube.com This stabilization leads to the release of the peptide-MHC complex from the PLC. researchgate.net The mature and stable complex is then transported from the ER through the Golgi apparatus to the cell surface, where it is displayed for surveillance by CD8+ cytotoxic T cells. youtube.comwikipedia.org
| Component | Primary Function in Complex Assembly |
|---|---|
| MHC Class I Heavy Chain & β2-microglobulin | Form the peptide-binding molecule. wikipedia.org |
| TAP1/TAP2 | Transports peptides from the cytosol into the ER. nih.govtaylorandfrancis.com |
| Tapasin | Bridges MHC class I to TAP, facilitating peptide loading and editing. nih.govyoutube.com |
| Calreticulin | A chaperone that binds to the MHC class I-β2m heterodimer, stabilizing it before peptide binding. nih.gov |
| ERp57 | A thiol oxidoreductase that associates with tapasin and calreticulin, playing a role in disulfide bond formation and complex stability. nih.govnih.gov |
Kinetics and Microenvironment of Peptide-MHC Binding
The efficiency and stability of the peptide-MHC complex are governed by the kinetics of their interaction, including association and dissociation rates. Research comparing the presentation of the HLA-A3-restricted Nucleoprotein (265-273) epitope with other influenza epitopes, such as the HLA-B27-restricted Nucleoprotein (383-391), has revealed significant differences in presentation efficiency, which may be linked to binding kinetics.
In studies using B-lymphoblastoid cell lines (B-LCL) as antigen-presenting cells, the concentration of recombinant nucleoprotein required to sensitize the cells for lysis by epitope-specific CTLs was substantially different. B-LCL cells incubated with as little as 2 µM of the full-length protein were recognized by CTLs specific for the HLA-B27-restricted epitope. In contrast, concentrations of 50 µM or higher were required for recognition by CTLs specific for the HLA-A3-restricted Nucleoprotein (265-273) peptide. nih.gov This suggests a less efficient processing or presentation pathway for the Nucleoprotein (265-273) epitope. nih.gov
This disparity was also observed when using exogenous peptides to pulse the cells. Target cells were sensitized for lysis by the HLA-B27-specific CTLs at peptide concentrations below 0.01 µM, a threshold much lower than that required to achieve similar lysis by the HLA-A3-specific CTLs. nih.gov This finding points towards a potentially lower affinity of the Nucleoprotein (265-273) peptide for the HLA-A3 molecule compared to the affinity of the NP (383-391) peptide for HLA-B27. nih.gov Further supporting this, studies measuring the frequency of epitope-specific T-cells in healthy individuals found relatively low frequencies for the HLA-A3-restricted Nucleoprotein (265-273) epitope compared to other immunodominant influenza epitopes. nih.gov The kinetics of peptide-MHC association are often slow, and the stability of the final complex, characterized by a very low dissociation rate, is paramount for effective T-cell activation. semanticscholar.org Peptides that form less stable complexes are presented less effectively.
Table 1: Comparative Efficiency of CTL Recognition for Different Nucleoprotein Epitopes
Influence of Host Factors on MHC-I Complex Formation
The formation of a stable peptide-MHC-I complex is a highly regulated process, dependent on a suite of host cell proteins. This machinery ensures that high-affinity peptides are preferentially selected and presented. The observed differences in presentation efficiency between Nucleoprotein (265-273) and other epitopes can be partly attributed to the differential influence of these host factors.
A critical host factor is the Transporter associated with Antigen Processing (TAP), which translocates peptides from the cytosol into the endoplasmic reticulum (ER). Studies have suggested that HLA-B27-restricted peptides may have a higher affinity for TAP than HLA-A3-restricted peptides. nih.gov A lower affinity for TAP could result in less efficient transport of the Nucleoprotein (265-273) peptide into the ER, thereby reducing the available pool of peptides for loading onto HLA-A3 molecules.
Within the ER, the peptide-loading complex (PLC), which includes the chaperone protein tapasin, plays a crucial role in "editing" the peptide repertoire. researchgate.net Tapasin stabilizes empty MHC class I molecules and catalyzes the exchange of low-affinity peptides for high-affinity ones, ensuring the formation of long-lived, stable complexes. researchgate.netfrontiersin.org MHC alleles vary in their dependence on tapasin. elifesciences.org Some alleles, like HLA-B27, can efficiently bind peptides and be expressed on the cell surface even in the absence of tapasin. nih.gov This tapasin independence is not a known characteristic of HLA-A3. Therefore, the loading of Nucleoprotein (265-273) onto HLA-A3 is likely more strictly dependent on the peptide editing function of tapasin to ensure a stable complex is formed, especially if the peptide's intrinsic affinity is not optimal. nih.govresearchgate.net
Structural Determinants of Nucleoprotein (265-273) Interaction within the MHC Class I Binding Groove
The specific interaction between a peptide and the MHC binding groove is determined by the peptide's amino acid sequence and the complementary shape and chemical properties of the groove's pockets. The Nucleoprotein (265-273) peptide, with the sequence ILRGSVAHK, is presented by the HLA-A3 allele, and its sequence is well-suited to the known binding motif of this MHC molecule. eur.nlnih.govnih.gov
The binding grooves of MHC class I molecules contain specific pockets that accommodate the side chains of certain amino acids of the peptide, known as anchor residues. These interactions are the primary determinant of binding specificity. For HLA-A3, the canonical binding motif identifies critical anchor residues at position 2 (P2) and the C-terminal position (P9 for a 9-mer peptide). nih.gov The preferred amino acid at P2 is Leucine, and at P9, it is a basic residue like Lysine or an aromatic residue like Tyrosine. nih.gov The Nucleoprotein (265-273) peptide sequence aligns perfectly with this motif, featuring a Leucine at P2 and a Lysine at P9. nih.gov
This structural compatibility was confirmed by X-ray crystallography, which solved the structure of the Nucleoprotein (265-273) peptide in complex with the HLA-A*03:01 molecule. nih.govproteopedia.org The analysis revealed a "featureless conformation," indicating that the peptide binds in a conventional, relatively flat manner without significant protrusions or unusual structural arrangements. nih.gov This conserved and structurally straightforward binding mode underscores its role as a predictable T-cell epitope, even if its presentation efficiency is lower than that of other epitopes. nih.govsci-hub.ru
Table 2: Alignment of Nucleoprotein (265-273) with the HLA-A3 Binding Motif
| Peptide Position | P1 | P2 (Anchor) | P3 | P4 | P5 | P6 | P7 | P8 | P9 (Anchor) |
|---|---|---|---|---|---|---|---|---|---|
| NP (265-273) Sequence | I | L | R | G | S | V | A | H | K |
| HLA-A3 Motif nih.gov | Any | Leu | Any | Any | Any | Any | Any | Any | Lys or Tyr |
Iv. T Cell Immune Responses to Nucleoprotein 265 273
Cytotoxic T Lymphocyte (CTL) Activation and Recognition
CTLs play a critical role in clearing viral infections by recognizing and eliminating infected cells. nih.govmdpi.comnih.gov The activation of CTLs specific for NP265-273 is a key component of the cellular immune response to influenza A virus.
The induction of CD8+ T cell responses specific for NP265-273 begins with the intracellular processing of the viral nucleoprotein within an infected cell. nih.govnih.gov The resulting NP265-273 peptide is then presented on the cell surface by MHC class I molecules, specifically HLA-A*03:01. sci-hub.runih.govnih.gov This peptide-MHC complex is recognized by the T-cell receptor (TCR) on naive CD8+ T cells, initiating their activation and differentiation into effector CTLs.
One study measured the effective concentration of peptide required to achieve 50% of the maximum response (EC50) for nine different influenza epitopes. nih.govasm.org The average EC50 for NP265-273 was 3.9 x 10-7 M, which was significantly higher than that of other epitopes like NP418 (2.7 x 10-10 M), indicating a lower sensitivity for its target. nih.govasm.org This suggests that a higher density of the NP265-273 epitope on the surface of an infected cell is required to activate specific CTLs compared to CTLs targeting other, higher-avidity epitopes. asm.org
| Epitope | HLA Restriction | Average EC50 (M) |
|---|---|---|
| NP418-426 | HLA-B3501 | 2.7 x 10-10 |
| M158-66 | HLA-A0201 | 1.1 x 10-8 |
| PB1591-599 | HLA-A0101 | 3.5 x 10-8 |
| NP383-391 | HLA-B2705 | 4.1 x 10-9 |
| NP265-273 | HLA-A3 | 3.9 x 10-7 |
Data adapted from a study measuring the concentration of peptide mediating 50% of maximum recognition (EC50) for various influenza virus epitopes. A lower EC50 value indicates higher functional avidity. nih.govasm.org
Once activated, NP265-273-specific CTLs kill infected target cells primarily through the granule exocytosis pathway. mdpi.comnih.gov This involves the directed release of cytotoxic granules containing perforin (B1180081) and granzymes at the immunological synapse formed between the CTL and the target cell. mdpi.comnih.gov Perforin creates pores in the target cell's membrane, allowing granzymes to enter the cytoplasm and initiate a cascade of events leading to apoptosis, or programmed cell death. mdpi.comsemanticscholar.org This mechanism ensures that the virus is eliminated without inducing a widespread inflammatory response that could damage surrounding healthy tissue. The killing of target cells is a highly specific process, requiring the CTL's T-cell receptor to recognize the NP265-273 peptide presented by HLA-A*03:01 molecules on the infected cell's surface. nih.gov
Immunodominance and Hierarchy of Nucleoprotein (265-273) Epitope Responses
Within the array of potential T-cell epitopes presented during an influenza infection, the immune system often focuses its response on a select few, creating a hierarchy of immunodominance. nih.govresearchgate.netrupress.org NP265-273 is considered an immunodominant epitope in the context of HLA-A*03:01. nih.govnih.gov
Several factors contribute to the immunodominance of the NP265-273 epitope. The high level of conservation of this peptide sequence across influenza A strains ensures that it is consistently available for immune recognition. nih.govmdpi.com The nucleoprotein itself is one of the most abundant viral proteins produced during infection, leading to a high potential for antigen presentation. sci-hub.rupnas.org The efficiency of its processing by the proteasome and transport into the endoplasmic reticulum for loading onto MHC class I molecules also plays a crucial role. nih.gov Furthermore, the precursor frequency of naive T cells capable of recognizing the NP265-273-HLA-A*03:01 complex can influence the magnitude of the ensuing immune response. nih.gov
The CD8+ T cell response to influenza virus is directed against multiple epitopes derived from various viral proteins, including the nucleoprotein (NP), matrix protein 1 (M1), and acid polymerase (PA). researchgate.netrupress.org In C57BL/6 mice, the response to the H2-Db-restricted NP366-374 (the murine equivalent of the human NP epitope) is codominant with the PA224-233 epitope during a primary infection. rupress.org However, upon secondary infection, the response becomes skewed, with NP366-374-specific T cells dominating the memory response. rupress.org
In humans, the immunodominance hierarchy is complex and influenced by an individual's HLA type. plos.org For instance, in HLA-A02:01 positive individuals, the M158-66 epitope is often the most dominant. plos.org However, in individuals expressing multiple common HLA alleles, such as HLA-A03:01 and HLA-B*27:05, the response to NP265-273 can be robust, although it may be co-dominant or sub-dominant to other epitopes like B27/NP383-391. plos.org Studies have shown that the magnitude of the response to NP265-273 (A3/NP265) is comparable to other universal epitopes, confirming its immunogenicity. plos.org
| Epitope | HLA Restriction | Parent Protein | Mean IFN-γ+ CD8+ T Cell Response (%) |
|---|---|---|---|
| M158-66 | HLA-A02:01 | Matrix Protein 1 | 9.4% |
| NP265-273 | HLA-A03:01 | Nucleoprotein | 8.3% |
| NP383-391 | HLA-B27:05 | Nucleoprotein | 16.7% |
| NP199-207 | HLA-B57:01 | Nucleoprotein | 9.98% |
| NP225-233 | HLA-B*08:01 | Nucleoprotein | 3.0% |
Data from a study measuring cytokine production in peptide-expanded T cell lines from healthy donors, showing the relative immunogenicity of different conserved influenza epitopes. plos.org
This demonstrates that while NP265-273 is a significant target of the anti-influenza T-cell response, its position in the immunodominance hierarchy can vary depending on the individual's genetic background and the presence of other competing epitopes. plos.orgrupress.org
Role of Helper T Cells (CD4+) in Nucleoprotein-Specific Immunity
Antigen-specific CD4+ T cells are essential for orchestrating an effective adaptive immune response against viral infections like influenza. They provide crucial "help" to other immune cells, namely B cells and CD8+ T cells, and can also exert direct effector functions. Studies have shown that the internal proteins of the influenza A virus, which are more conserved than the surface glycoproteins, are major targets for the T-cell response. Among these, the nucleoprotein (NP) and matrix protein 1 (M1) have been identified as the immunodominant targets for CD4+ T cell responses in healthy individuals.
Systematic screening of the influenza A virus proteome has led to the identification of numerous T-cell epitopes. While surface proteins like hemagglutinin (HA) are significant targets for CD4+ T cells, the internal proteins NP and M1 consistently emerge as containing immunodominant epitopes for this T-cell subset. This is significant because NP is highly conserved across different influenza A virus strains, making it an attractive target for universal vaccine strategies.
The identification of specific CD4+ T cell epitope regions within the nucleoprotein has been a subject of extensive research. Unlike the well-defined NP (265-273) epitope for CD8+ T cells, CD4+ T cell epitopes are more varied. Research has identified multiple regions within the influenza A virus nucleoprotein that elicit CD4+ T cell responses.
Table 1: Identified CD4+ T-Cell Epitopes in Influenza A Virus Nucleoprotein
| Epitope Region (Amino Acid Position) | Virus Strain/Context | Reference HLA Restriction (if known) |
|---|---|---|
| NP 55-69 | Influenza A | HLA-DR1 |
| NP 117-133 | Influenza A | Not specified |
| NP 147-158 | Influenza A | Not specified |
| NP 187-202 | Influenza A | Not specified |
| NP 311-325 | Influenza A | HLA-DR4 |
| NP 339-347 | Influenza A | HLA-DRB1*0401 |
| NP 421-437 | Influenza A | Not specified |
This table is illustrative and based on epitopes cataloged in immunological databases and research literature. The immunodominance of specific epitopes can vary between individuals based on their HLA type.
The broad recognition of multiple epitopes within the nucleoprotein by the CD4+ T cell population underscores the protein's importance in anti-influenza immunity.
Nucleoprotein-specific CD4+ T cells are multifaceted players in the adaptive immune response to influenza. Their contributions are critical for the development of robust and long-lasting immunity.
Key roles of NP-specific CD4+ T cells include:
Providing Help for B Cells: A primary function of CD4+ T cells is to help B cells produce high-affinity, class-switched antibodies. This interaction is crucial for generating antibodies against viral proteins, including the conserved nucleoprotein. While anti-NP antibodies are generally non-neutralizing, they can contribute to viral clearance through other mechanisms, such as antibody-dependent cell-mediated cytotoxicity (ADCC).
Enhancing CD8+ T Cell Responses: CD4+ T cells are vital for the optimal priming, expansion, and memory formation of CD8+ T cells. They provide essential signals, such as through the CD40-CD154 pathway and cytokine secretion (e.g., Interleukin-2), that sustain the cytotoxic T cell response. This "help" ensures that CD8+ T cells, including those targeting the NP (265-273) epitope, can effectively kill infected cells and control the infection.
Direct Effector Functions: Beyond their helper roles, influenza-specific CD4+ T cells can also act as direct effector cells. They can migrate to the site of infection, such as the lungs, and contribute to viral clearance by producing cytokines like Interferon-gamma (IFN-γ), which has antiviral effects and helps recruit other immune cells. Some studies have also demonstrated that CD4+ T cells can possess cytotoxic activity, directly killing virus-infected cells.
Formation of Immunological Memory: By supporting both B cell and CD8+ T cell responses, NP-specific CD4+ T cells are instrumental in establishing a long-lived pool of memory cells. This memory is crucial for a rapid and effective response upon subsequent exposure to different strains of influenza A virus, contributing to heterosubtypic immunity.
V. Methodologies for Studying Nucleoprotein 265 273 in Research
Peptide Synthesis and Modification for Research Applications
The foundation of any immunological study of a specific peptide epitope like Nucleoprotein (265-273) is its availability in a pure and well-characterized form. This is achieved through chemical peptide synthesis, most commonly using Solid-Phase Peptide Synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin support. nih.gov The process begins by attaching the C-terminal amino acid (in this case, lysine) to the resin. The synthesis then proceeds in a C-terminus to N-terminus direction, opposite to biological protein synthesis. thermofisher.com Each cycle of amino acid addition involves two key steps:
De-protection: The N-terminus of the resin-bound amino acid is protected by a chemical group (e.g., Fmoc or Boc), which is removed to allow the next amino acid to be coupled.
Coupling: The next protected amino acid in the sequence is chemically activated and added, forming a peptide bond with the de-protected N-terminus of the growing chain.
This cycle is repeated for each amino acid in the ILRGSVAHK sequence until the full peptide is assembled. Finally, the completed peptide is cleaved from the resin support and purified, typically using high-performance liquid chromatography (HPLC), to ensure high purity (>90%) for research applications. jpt.comsb-peptide.com
Peptide Modifications: For certain research applications, Nucleoprotein (265-273) may be chemically modified to enhance its properties. A key area of modification is the alteration of anchor residues to improve binding affinity to Major Histocompatibility Complex (MHC) molecules. nih.gov While the native ILRGSVAHK sequence binds effectively to HLA-A3, researchers may create analogues with substitutions at primary anchor positions (e.g., position 2 or 9) to study the impact on immunogenicity or to create more potent T-cell agonists for vaccine development research. nih.govnih.gov Other modifications can include the addition of fluorescent labels or biotin (B1667282) tags to facilitate tracking and detection in various assays.
In Vitro Assays for T-Cell Response Characterization
A central goal in studying Nucleoprotein (265-273) is to understand and quantify the cytotoxic T-lymphocyte (CTL) response it provokes. Several in vitro assays are employed to measure different aspects of this T-cell response.
The ELISPOT assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. For Nucleoprotein (265-273), it is primarily used to measure the number of peptide-specific T-cells that produce interferon-gamma (IFN-γ) upon stimulation.
The assay works by coating a microplate with an antibody specific for the cytokine of interest (e.g., anti-IFN-γ). Peripheral blood mononuclear cells (PBMCs) from a donor are then added to the wells along with the Nucleoprotein (265-273) peptide. T-cells that recognize the peptide will become activated and secrete IFN-γ, which is captured by the antibodies on the plate surface directly beneath the secreting cell. After an incubation period, the cells are washed away, and a second, enzyme-linked antibody against IFN-γ is added. A substrate is then applied, which results in the formation of a colored spot at the location of each cytokine-secreting cell. Each spot represents a single, antigen-specific T-cell.
Research has used ELISPOT assays to determine the frequency of T-cells responsive to Nucleoprotein (265-273) in human donors. Findings indicate that while responses are detectable, the frequency can be variable and sometimes lower than for other viral epitopes. nih.govasm.org
| Donor Group/Type | HLA Restriction | Peptide Stimulant | Effector Cells | Frequency of Responding T-Cells | Source |
| HLA-A3 Positive Donor | HLA-A3 | NP (265-273) | PBMC | 12 spots per 2.5 x 105 PBMC | asm.org |
| Multiple HLA-A3 Donors | HLA-A3 | NP (265-273) | In vitro expanded CTLs | Average of 45 IFN-γ+ cells per 15,000 effector cells | nih.gov |
Intracellular Cytokine Staining (ICS) coupled with flow cytometry is another powerful technique for identifying antigen-specific T-cells. Unlike ELISPOT, which only measures the frequency of secreting cells, ICS allows for the simultaneous characterization of cell surface markers and multiple intracellular cytokines, providing a more detailed profile of the responding T-cell population.
The procedure involves stimulating PBMCs with the Nucleoprotein (265-273) peptide for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A). frontiersin.orgnih.gov This inhibitor traps cytokines, such as IFN-γ, inside the cell. Following stimulation, the cells are stained with fluorescently-labeled antibodies against cell surface markers (like CD3 and CD8). The cells are then fixed and permeabilized, allowing fluorescently-labeled anti-cytokine antibodies to enter the cell and bind to the trapped cytokines. uiowa.edu A flow cytometer is then used to analyze the cells, identifying the population of interest (e.g., CD8+ T-cells) and quantifying the percentage that are producing the specific cytokine in response to the peptide.
ICS has been instrumental in confirming the HLA restriction of the Nucleoprotein (265-273) epitope. sci-hub.ru By using partially HLA-matched antigen-presenting cells, researchers have demonstrated that IFN-γ production by CD8+ T-cells is specifically restricted to the HLA-A*0301 allele. sci-hub.ru
| Research Application | Cell Type | Peptide Stimulant | Cytokine Measured | Key Finding | Source |
| HLA Restriction Analysis | CD8+ T-cell line | NP (265-273) | IFN-γ | T-cell response confirmed to be restricted by HLA-A*0301 | sci-hub.ru |
The Chromium-51 (51Cr) release assay is a classic method for directly measuring the killing (cytotoxic) activity of CTLs. This assay quantifies the ability of effector T-cells, which recognize Nucleoprotein (265-273), to lyse target cells presenting this peptide.
The principle involves labeling target cells (e.g., B-lymphoblastoid cell lines or other cells expressing the correct HLA molecule, such as HLA-A3) with radioactive sodium chromate (B82759) (Na251CrO4). revvity.combitesizebio.com The 51Cr is taken up by the cells and binds to intracellular proteins. These labeled target cells are then incubated with effector CTLs. If the CTLs recognize the Nucleoprotein (265-273) peptide on the target cell surface, they will induce apoptosis or lysis, causing the release of 51Cr into the cell culture supernatant. rutgers.edu The amount of radioactivity in the supernatant is measured using a gamma counter and is directly proportional to the degree of cell lysis.
Studies have demonstrated that Nucleoprotein (265-273) can effectively sensitize HLA-A3 positive target cells for lysis by influenza-immune CTLs, confirming that this epitope is a target for cytotoxic T-cell responses. nih.govnih.gov
| Effector Cells | Target Cells | Peptide/Antigen | Outcome | Research Conclusion | Source |
| Influenza-immune CTLs | HLA-A3 positive cells | NP (265-273) peptide | Lysis of target cells | The peptide sensitizes target cells for lysis by HLA-A3-restricted CTLs. | nih.gov |
| NP/A3 CTL clone | HLA-A3 positive B-LCL | Recombinant Nucleoprotein | Lysis of B-LCL cells | CTLs specific for the NP(265-273) epitope recognize and lyse cells that have processed the full-length protein. | nih.gov |
T-cell proliferation assays measure the expansion of antigen-specific T-cells following stimulation. This clonal expansion is a hallmark of an adaptive immune response. Common methods include the [3H]-thymidine incorporation assay, which measures DNA synthesis in dividing cells, and dye dilution assays using labels like Carboxyfluorescein succinimidyl ester (CFSE). In a CFSE assay, cells are labeled with the dye, which is distributed equally between daughter cells upon division, allowing for the tracking of cell proliferation by measuring the reduction in fluorescence intensity via flow cytometry. researchgate.net
The Nucleoprotein (265-273) peptide is used as an antigen to stimulate T-cells in these assays to assess the memory response and the expansion potential of specific T-cell populations. jpt.com Research has indicated that naïve T-cell populations specific for Nucleoprotein (265-273) can be found at high frequencies in some HLA-A*03:01-positive individuals, suggesting a robust capacity for proliferation upon encountering the antigen. nih.gov
MHC Class I Binding Assays
The ability of a peptide to elicit a CD8+ T-cell response is critically dependent on its ability to bind to an MHC Class I molecule. MHC Class I binding assays are used to directly measure the binding affinity and stability of the peptide-MHC complex for Nucleoprotein (265-273).
A common method is the MHC stabilization assay, which often uses transporter associated with antigen processing (TAP)-deficient cell lines (e.g., T2 cells) that have been transfected to express a specific HLA allele, such as HLA-A3. These cells have low surface expression of MHC Class I molecules because of the lack of endogenous peptides being transported into the endoplasmic reticulum for loading. When an exogenous peptide that can bind to the specific HLA molecule is added to the culture, it can stabilize the MHC complex, leading to increased expression on the cell surface. This increase in surface MHC expression can be quantified by flow cytometry using conformation-dependent antibodies. The concentration of peptide required for half-maximal stabilization (C50) is used as a measure of binding affinity. tandfonline.com
Nucleoprotein (265-273) has been shown to be a high-affinity binder for HLA-A3 and is often used as a positive control in such assays. tandfonline.com Its strong binding characteristics are consistent with its role as an immunodominant T-cell epitope. nih.gov
| Peptide | Sequence | HLA Allele | Assay Type | Binding Affinity (C50) | Finding | Source |
| Influenza A Nucleoprotein (265-273) | ILRGSVAHK | HLA-A3 | MHC Stabilization | High | Used as a positive control for high-affinity binding. | tandfonline.com |
| Sur112-120 | KIAKETNNK | HLA-A3 | MHC Stabilization | High | Binding affinity was similar to the viral epitope NP (265-273). | tandfonline.com |
| Sur53-62 | DLAQCFFCFK | HLA-A3 | MHC Stabilization | Weak | Bound weakly to HLA-A3. | tandfonline.com |
| NP (265-273) | ILRGSVAHK | HLA-A3 | In vitro peptide binding assay | Confirmed | Demonstrated direct binding to HLA-A3 molecules. | nih.gov |
Peptide Binding Affinity Determination
The affinity of the Nucleoprotein (265-273) peptide for Major Histocompatibility Complex (MHC) class I molecules is a critical determinant of its immunogenicity. Researchers employ several quantitative methods to measure this binding.
Competition Assays: A classical approach involves competitive binding assays. mdpi.com In this method, a radiolabeled or fluorescently labeled probe peptide with a known high affinity for a specific MHC class I allele is used. Unlabeled Nucleoprotein (265-273) peptide is then introduced at varying concentrations to compete for binding to the MHC molecule. The concentration of the Nucleoprotein (265-273) peptide that inhibits 50% of the probe peptide's binding (IC50) is determined. nih.gov Lower IC50 values are indicative of higher binding affinity. nih.gov These assays provide a quantitative measure of the peptide's ability to bind to specific HLA alleles. mdpi.com
Fluorescence Polarization (FP): This technique offers a high-throughput method to measure peptide-MHC binding. nih.govresearchgate.net A fluorescently labeled version of the Nucleoprotein (265-273) peptide is used. When the labeled peptide is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger MHC molecule, its rotation slows significantly, leading to an increase in fluorescence polarization. By titrating the MHC concentration, a binding curve can be generated to calculate the dissociation constant (Kd), a direct measure of binding affinity. nih.gov
| Method | Principle | Key Output | Reference |
| Competition Assay | Measures the ability of the unlabeled test peptide to displace a labeled probe peptide from the MHC binding groove. | IC50 (Concentration for 50% inhibition) | mdpi.comnih.gov |
| Fluorescence Polarization | Detects the change in the rotation of a fluorescently labeled peptide upon binding to an MHC molecule. | Kd (Dissociation constant) | nih.govresearchgate.net |
Stability of Peptide-MHC Complexes
The stability of the complex formed between the Nucleoprotein (265-273) peptide and the MHC class I molecule is another crucial factor influencing the magnitude and duration of the T-cell response. A stable complex has a longer half-life on the cell surface, increasing the probability of recognition by cytotoxic T lymphocytes (CTLs). conicet.gov.ar
Thermal Stability Assays: Techniques like nanoscale differential scanning fluorimetry (nanoDSF) can be employed to assess the thermal stability of peptide-MHC I complexes. nih.gov This method measures changes in the intrinsic fluorescence of tryptophan residues within the MHC molecule as it unfolds due to increasing temperature. The melting temperature (Tm) of the complex is determined, with a higher Tm indicating greater stability. nih.gov
Dissociation Assays: The kinetic stability of the peptide-MHC complex can be directly measured by monitoring the rate of peptide dissociation over time. This can be achieved using techniques where the peptide-MHC complexes are first isolated and then incubated at a physiological temperature. At different time points, the amount of remaining intact complex is quantified, often using an ELISA-based format. pnas.org The data is then used to calculate the half-life (t1/2) of the complex. conicet.gov.ar
| Method | Principle | Key Output | Reference |
| Nanoscale Differential Scanning Fluorimetry (nanoDSF) | Measures the thermal unfolding of the pMHC complex by monitoring changes in intrinsic protein fluorescence. | Tm (Melting temperature) | nih.gov |
| Dissociation Assay | Quantifies the amount of intact pMHC complex remaining over time at a physiological temperature. | t1/2 (Half-life) | conicet.gov.arpnas.org |
Structural Biology and Computational Modeling Approaches
Molecular Docking and Simulation of Peptide-MHC-TCR Interactions
Computational methods provide invaluable insights into the structural basis of the interactions between the Nucleoprotein (265-273) peptide, the MHC molecule, and the T-cell receptor (TCR).
Molecular Docking: This computational technique predicts the preferred orientation of the Nucleoprotein (265-273) peptide within the binding groove of a specific MHC class I allele. nih.gov Docking algorithms explore various possible conformations and score them based on factors like electrostatic and van der Waals interactions. nih.gov This can help identify key anchor residues of the peptide that are crucial for binding. Similarly, docking can be used to model the interaction between the peptide-MHC complex and a specific TCR, elucidating the structural basis of T-cell recognition.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the peptide-MHC or peptide-MHC-TCR complexes over time. nih.gov These simulations provide a more realistic representation of the complex in a solvated environment, allowing for the analysis of conformational changes, flexibility, and the stability of intermolecular interactions. aip.org
Analysis of Protein Intrinsically Disordered Regions (IDRs) Relevant to Nucleoprotein
Intrinsically disordered regions (IDRs) are segments of proteins that lack a stable three-dimensional structure under physiological conditions. nih.govyoutube.com The influenza nucleoprotein contains such regions, which can play significant roles in its function and interaction with other molecules. embopress.org
Computational tools are widely used to predict the presence of IDRs within the full-length nucleoprotein sequence. youtube.com By analyzing the amino acid composition, such as an enrichment in polar and charged residues and a lack of hydrophobic residues, these predictors can identify regions with a high propensity for disorder. nih.gov Understanding the disordered nature of regions flanking or encompassing the 265-273 epitope could provide insights into its processing and presentation by the antigen presentation machinery.
Recombinant Protein Expression and Viral Vector Systems for Immunization Studies
To study the immunogenicity of the Nucleoprotein (265-273) epitope, researchers often use recombinant protein expression systems or viral vectors to deliver the antigen in immunization studies.
Recombinant Protein Expression: The full-length influenza nucleoprotein, or fragments containing the 265-273 sequence, can be produced in large quantities using recombinant DNA technology. mdpi.com Bacterial systems like E. coli are commonly used for this purpose due to their rapid growth and high yield. scienceopen.com The expressed protein is then purified and can be used to immunize animal models to elicit T-cell responses against the epitopes it contains, including Nucleoprotein (265-273). nih.govmdpi.com
Viral Vector Systems: Viral vectors, such as adenoviruses or poxviruses, can be engineered to express the influenza nucleoprotein. malvernpanalytical.comnih.gov These vectors are efficient at delivering the antigen to host cells, mimicking a natural viral infection and inducing robust cellular immune responses. nih.govresearchgate.net Immunization with such vectors allows for the study of the processing and presentation of the Nucleoprotein (265-273) epitope in a more physiological context. nih.gov
| System | Description | Application in NP (265-273) Research | Reference |
| Recombinant Protein (E. coli) | High-level production of the nucleoprotein or its fragments in bacteria. | Used as an immunogen in animal models to study T-cell responses to the 265-273 epitope. | scienceopen.com |
| Viral Vectors (e.g., Adenovirus) | Genetically modified viruses that express the nucleoprotein gene within host cells. | To study the processing, presentation, and immunogenicity of the 265-273 epitope in a context that mimics natural infection. | malvernpanalytical.comnih.gov |
Phage Display and Library Screening for Interaction Analysis
Phage display is a powerful technique for studying peptide-protein interactions and can be applied to investigate the binding characteristics of Nucleoprotein (265-273). nih.govnih.gov
Phage Display: In this method, the DNA sequence encoding the Nucleoprotein (265-273) peptide, or a library of its variants, is fused to a gene encoding a bacteriophage coat protein. youtube.com This results in the display of the peptide on the surface of the phage particle. youtube.com This phage library can then be screened against purified MHC molecules or TCRs to identify peptides with high binding affinity. nih.gov This technique is valuable for mapping key residues within the epitope that are critical for interaction.
Peptide Library Screening: Synthetic peptide libraries based on the Nucleoprotein (265-273) sequence can also be used for interaction analysis. genscript.com For instance, an alanine (B10760859) scanning library, where each residue of the peptide is systematically replaced with alanine, can be synthesized. genscript.com The binding of each variant to a specific MHC molecule can then be tested to determine the contribution of each side chain to the binding affinity.
Vi. Research Implications for Broadly Protective Influenza Vaccines
Nucleoprotein (265-273) as a Target for T-Cell Based Vaccine Strategies
The influenza nucleoprotein is a highly conserved internal protein essential for viral transcription and replication. nih.govnih.gov Its conserved nature makes it an attractive target for universal vaccine development, as T-cells recognizing epitopes from one influenza A strain can potentially recognize the same epitopes from a different strain. nih.govsci-hub.ru This forms the basis of heterosubtypic immunity, a critical goal for broadly protective vaccines. mdpi.com
The Nucleoprotein (265-273) peptide is a well-documented, immunodominant CD8+ T-cell epitope. sci-hub.ru Key attributes that make it a prime target include:
High Conservation: The amino acid sequence of this epitope shows minimal variation across diverse influenza A virus subtypes. nih.gov This high degree of conservation is crucial for a vaccine intended to be "universal."
Immunodominance: During a natural infection, a significant portion of the T-cell response is directed against this specific region of the nucleoprotein. sci-hub.ru Vaccine strategies that incorporate this epitope can therefore mimic a key component of the natural immune response.
MHC-I Presentation: As an internal protein, NP is processed within infected cells, and its peptides, including NP (265-273), are presented on the cell surface by MHC class I molecules. This presentation is a signal for cytotoxic T-lymphocytes (CTLs) to identify and eliminate the infected cells, thereby helping to clear the infection and prevent viral spread. nih.govmdpi.com
By focusing on conserved epitopes like Nucleoprotein (265-273), T-cell based vaccines aim to stimulate the cellular arm of the immune system. nih.gov This approach does not prevent initial infection but is critical for reducing disease severity and promoting faster viral clearance, offering a protective mechanism that is less susceptible to the virus's antigenic drift and shift. nih.govsci-hub.ru
Strategies for Enhancing Immunogenicity of Nucleoprotein-Derived Epitopes
While conserved epitopes like Nucleoprotein (265-273) are ideal targets, they are often poorly immunogenic when administered alone as subunit vaccines. mdpi.com Consequently, various strategies are being researched to boost the immune response to NP-derived epitopes.
Adjuvant Integration: The use of immunological adjuvants is a primary strategy to enhance vaccine efficacy. rug.nlsemanticscholar.org For instance, combining recombinant NP (rNP) with adjuvants like TLR2/6 agonists (e.g., BPPcysMPEG) has been shown to significantly improve antigen-specific humoral and cellular responses in preclinical models. mdpi.com Another approach involves formulating NP with a combination of alum (Al(OH)3) and CpG, which has demonstrated optimal immune responses in mice.
Fusion Proteins and Multi-Antigen Constructs: To broaden the immune response, NP or its epitopes are often genetically fused with other conserved influenza antigens. nih.gov Chimeric proteins incorporating NP, the ectodomain of matrix protein 2 (M2e), and the hemagglutinin stem domain (HA2) have been developed. semanticscholar.orgnih.gov These multi-antigen vaccines aim to induce both robust NP-specific T-cell responses and antibody responses against other conserved targets like M2e. nih.gov
Advanced Delivery Platforms: The choice of vaccine platform is critical for enhancing immunogenicity. mdpi.com
Viral Vectors: Using vectors like recombinant vaccinia viruses to express NP and M2e has been shown to elicit both humoral and cellular immunity, leading to superior cross-protection. nih.gov
Nanoparticles: Formulating antigens into nanoparticles, such as NP/M2e nanoparticles, can induce strong NP-specific T-cell and M2e-specific antibody responses, leading to increased survival in animal challenge models. nih.gov
Recombinant Proteins: Expressing NP as a recombinant protein, often fused to an adjuvant-like molecule such as flagellin, can improve its immunogenicity and protective efficacy. nih.gov
These strategies aim to overcome the low immunogenicity of isolated protein epitopes and effectively present them to the immune system to generate a durable and broadly protective response. mdpi.com
Preclinical Evaluation of Nucleoprotein-Based Vaccine Candidates
The efficacy of vaccine candidates incorporating nucleoprotein is extensively tested in preclinical animal models, most commonly mice and ferrets. semanticscholar.orgnih.gov These studies evaluate immunogenicity (the ability to provoke an immune response) and protective efficacy (the ability to protect against viral challenge).
One study evaluated a mucosal vaccine using recombinant NP (rNP) with a TLR2/6 agonist adjuvant in mice. The results showed that intranasal administration induced significant NP-specific IgG and IgA titers, robust T-cell proliferation (Th1/Th2/Th17 profiles), and conferred protection against a lethal challenge with the H1N1 A/Puerto Rico/8/1934 virus. mdpi.com
Another approach used a recombinant vaccinia virus expressing a fusion of four M2e repeats and the full-length NP (RVJ-4M2eNP). Mice immunized with this construct showed robust NP- and M2e-specific humoral and cellular responses. Importantly, this vaccine provided the highest level of cross-protection against a high-dose challenge with the heterosubtypic PR8 virus compared to other constructs. nih.gov
The table below summarizes findings from representative preclinical studies.
| Vaccine Candidate | Delivery Platform | Adjuvant/Strategy | Animal Model | Key Immunological Findings | Protective Efficacy |
| Recombinant NP | Subunit Protein | TLR2/6 agonist (BPPcysMPEG) | Mice | Enhanced NP-specific IgG/IgA; robust Th1/Th2/Th17 T-cell response. mdpi.com | Protection against lethal H1N1 challenge. mdpi.com |
| 4M2e-NP Fusion | Recombinant Vaccinia Virus | Fusion protein | Mice | High levels of IL-2 and IL-10; NP- and M2e-specific cellular and humoral responses. nih.gov | Superior cross-protection against heterosubtypic PR8 challenge. nih.gov |
| 3M2e–3HA2–NP | Chimeric Protein | PGA/alum | Mice | Induced virus-specific antibody responses and cytotoxic T-lymphocyte activity. semanticscholar.org | Conferred protection against homologous and heterologous influenza A viruses. semanticscholar.org |
These preclinical evaluations are essential for demonstrating proof-of-concept and selecting the most promising candidates for progression to human clinical trials. semanticscholar.orgnih.gov
Understanding Cross-Protective Immunity Mediated by Nucleoprotein (265-273)
Cross-protective immunity is the ability of the immune system, primed by one pathogen, to protect against a different but related pathogen. nih.gov In the context of influenza, this typically refers to protection against different subtypes (e.g., immunity from an H3N2 infection protecting against an H1N1 infection), known as heterosubtypic immunity. mdpi.com This type of immunity is a primary goal of universal influenza vaccines.
The mechanism of cross-protection mediated by NP (265-273) is primarily driven by CD8+ cytotoxic T-lymphocytes (CTLs). nih.govmdpi.com The process unfolds as follows:
Infection and Antigen Presentation: When a host cell is infected with any influenza A virus, it begins to produce viral proteins, including the nucleoprotein. nih.gov
Epitope Processing: Inside the cell, the NP is broken down into smaller peptides. The conserved NP (265-273) epitope is one of these peptides.
MHC Class I Display: This epitope is loaded onto MHC class I molecules and displayed on the surface of the infected cell. nih.gov
T-Cell Recognition and Activation: Memory CD8+ T-cells, generated from a previous infection or a T-cell based vaccine, recognize the NP (265-273)-MHC complex. Since the NP (265-273) sequence is highly conserved across different influenza A strains, the same T-cells can recognize cells infected with various subtypes. sci-hub.rumdpi.com
Elimination of Infected Cells: Upon recognition, the CTLs become activated and release cytotoxic granules (containing perforin (B1180081) and granzymes) that induce apoptosis (programmed cell death) in the infected cell. mdpi.com
Vii. Conclusion and Future Research Directions
Summary of Key Research Findings on Nucleoprotein (265-273)
The nucleoprotein (NP) of the influenza A virus is a critical internal protein that is relatively conserved across different strains. Within this protein, the peptide fragment spanning amino acids 265-273 has been identified as a significant target for the host immune system. Research has established that Nucleoprotein (265-273) is an immunodominant epitope, meaning it frequently elicits a strong immune response. sci-hub.runih.gov Specifically, it is recognized by CD8+ T-cells, a type of white blood cell crucial for identifying and eliminating virus-infected cells. sci-hub.ru
This recognition is, however, dependent on the genetic background of the individual, particularly their Human Leukocyte Antigen (HLA) type. Studies have confirmed that the presentation of the Nucleoprotein (265-273) epitope to CD8+ T-cells is restricted by the HLA-A*0301 allele. sci-hub.runih.gov Individuals carrying this specific HLA variant are capable of mounting a T-cell response against this particular peptide fragment. The functional avidity of cytotoxic T lymphocytes (CTLs) specific for this epitope, which relates to the strength of their response, has been measured, and it was noted that they exhibit a higher EC50 value compared to some other epitopes, suggesting a potentially lower binding strength. nih.gov
The conservation of the Nucleoprotein (265-273) sequence across various influenza A virus subtypes makes it an attractive component for the development of broadly protective or "universal" influenza vaccines. nih.gov A significant body of research underscores that T-cell responses directed against conserved internal proteins like the nucleoprotein are vital for cross-protective immunity. nih.gov
Key Research Findings on Nucleoprotein (265-273)
| Finding | Description | Citation |
|---|---|---|
| Immunogenicity | Identified as an immunodominant CD8+ T-cell epitope in influenza A virus infections. | sci-hub.runih.gov |
| HLA Restriction | The immune response to this peptide is restricted by the HLA-A*0301 allele. | sci-hub.runih.gov |
| Conservation | The amino acid sequence is highly conserved across different influenza A virus strains. | nih.gov |
| Functional Avidity | Cytotoxic T lymphocytes recognizing this epitope have been characterized, showing a specific range of functional avidity. | nih.gov |
| Vaccine Target | Due to its conserved nature and immunogenicity, it is considered a promising target for universal influenza vaccine strategies. | sci-hub.runih.govnih.gov |
Unanswered Questions and Emerging Research Frontiers
Despite the significant understanding of Nucleoprotein (265-273) as an immune epitope, several questions remain unanswered, paving the way for future research. A primary frontier is understanding the full extent of natural sequence variations within this epitope and their impact on immune recognition and viral escape. plos.org While considered conserved, minor variations could significantly affect T-cell receptor binding and the efficacy of an immune response. plos.org
Another area of investigation is the precise mechanism of intracellular processing and presentation of this specific peptide. A deeper understanding of how Nucleoprotein (265-273) is generated within an infected cell and loaded onto HLA-A*0301 molecules could provide insights into optimizing its immunogenicity for therapeutic purposes. Furthermore, the interplay between the host's immune status, such as age-related immune senescence, and the effectiveness of the T-cell response to this epitope is not fully understood. researchgate.net
Emerging research also focuses on the broader context of the nucleoprotein's biophysical properties and how mutations in distant regions might allosterically affect the presentation or structure of the 265-273 region. nih.govelifesciences.orgelifesciences.org The dynamics of the T-cell repertoire that recognizes this epitope in the human population, including the prevalence and characteristics of naive and memory T-cells, warrants further exploration to predict the potential coverage of a vaccine based on this epitope. nih.gov
Emerging Research Areas for Nucleoprotein (265-273)
| Research Area | Key Questions |
|---|---|
| Viral Evolution | How do naturally occurring mutations within the NP(265-273) sequence affect T-cell recognition and contribute to immune evasion? |
| Antigen Processing | What are the detailed cellular pathways involved in the processing and presentation of the NP(265-273) epitope? |
| Host Factors | How do host factors like age, co-infections, and genetic background (beyond HLA type) influence the magnitude and quality of the T-cell response to NP(265-273)? |
| Structural Biology | Can we model how mutations outside the epitope region might alter the conformation of the nucleoprotein and affect the epitope's availability? |
| Immunological Memory | What is the longevity and functionality of memory T-cells specific for NP(265-273) following natural infection or vaccination? |
Potential for Advanced Immunological Interventions
The characteristics of Nucleoprotein (265-273) make it a strong candidate for advanced immunological interventions, primarily in the quest for a universal influenza vaccine. nih.govnih.gov Unlike traditional vaccines that target the highly variable surface proteins of the virus, a vaccine incorporating conserved epitopes like Nucleoprotein (265-273) aims to induce a T-cell response that can recognize a broad range of influenza strains. sci-hub.runih.gov
One promising strategy is the development of subunit vaccines that include this peptide. Research has shown that formulating the influenza nucleoprotein with powerful adjuvants, such as CpG oligodeoxynucleotides and Alum (Aluminum hydroxide), can significantly enhance the protective immune response. nih.govmdpi.com These adjuvants help to stimulate a more robust and targeted T-cell immunity. mdpi.com
Furthermore, Nucleoprotein (265-273) could be a key component in peptide-based vaccines or incorporated into more complex vaccine platforms like viral vectors. The goal of these interventions is to prime the immune system to generate a strong and lasting memory CD8+ T-cell population. This would not necessarily prevent infection but would enable the rapid clearance of infected cells, thereby reducing the severity of the disease and limiting viral spread. nih.govplos.org These antigen-specific therapies represent a move towards more targeted and broadly applicable strategies for controlling influenza. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
